molecular formula C18H18N2OSe B14124558 (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine

(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine

Cat. No.: B14124558
M. Wt: 357.3 g/mol
InChI Key: SMDUJTLIAXJJFM-DEDYPNTBSA-N
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Description

(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine is a complex organic compound with a unique structure that includes a benzoselenophenoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenophenoquinoline core, followed by the introduction of the hydroxy and imine groups. Common reagents used in these reactions include selenium dioxide for the formation of the selenophene ring and various amines for the imine formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs, particularly in the treatment of diseases where its unique structure can interact with specific biological pathways.

Industry

In the industrial sector, (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoselenophenoquinoline derivatives, such as:

  • (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine analogs with different substituents.
  • Benzoselenophenoquinoline compounds with variations in the selenophene ring.

Uniqueness

What sets (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine apart is its specific combination of functional groups and the unique arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C18H18N2OSe

Molecular Weight

357.3 g/mol

IUPAC Name

(NE)-N-(3,3,6-trimethyl-2,4-dihydro-[1]benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine

InChI

InChI=1S/C18H18N2OSe/c1-10-17-15(11-6-4-5-7-14(11)22-17)16-12(19-10)8-18(2,3)9-13(16)20-21/h4-7,21H,8-9H2,1-3H3/b20-13+

InChI Key

SMDUJTLIAXJJFM-DEDYPNTBSA-N

Isomeric SMILES

CC1=C2C(=C\3C(=N1)CC(C/C3=N\O)(C)C)C4=CC=CC=C4[Se]2

Canonical SMILES

CC1=C2C(=C3C(=N1)CC(CC3=NO)(C)C)C4=CC=CC=C4[Se]2

Origin of Product

United States

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